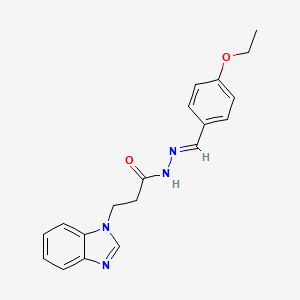
Ralfuranone L
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ralfuranone L is an aryl-furanone secondary metabolite produced by the soil bacterium Ralstonia solanacearum. This compound, along with other ralfuranones, plays a role in the quorum sensing system of Ralstonia solanacearum, which regulates the production of extracellular polysaccharides and other virulence factors .
準備方法
Synthetic Routes and Reaction Conditions: The biosynthesis of ralfuranones, including Ralfuranone L, involves the conversion of L-phenylalanine to phenylpyruvic acid by the aminotransferase RalD. This intermediate is then loaded onto the furanone synthase RalA, a tridomain nonribosomal peptide synthetase-like enzyme . The condensation of two phenylpyruvic acid molecules through an aldol reaction on RalA leads to the formation of the furanone ring system . The biosynthesis proceeds through both enzymatic and non-enzymatic pathways .
Industrial Production Methods: Currently, there are no widely established industrial production methods for this compound. The compound is primarily studied in the context of its natural biosynthesis in Ralstonia solanacearum .
化学反応の分析
Types of Reactions: Ralfuranone L undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The specific conditions and reagents used in these reactions can vary depending on the desired outcome.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. Substitution reactions may involve halogenating agents or nucleophiles .
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce reduced forms of the compound .
科学的研究の応用
Ralfuranone L has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is studied for its unique structure and reactivity. In biology, this compound is investigated for its role in the quorum sensing system of Ralstonia solanacearum and its involvement in bacterial virulence . In medicine, the compound’s potential as a target for antibacterial therapies is explored, given its role in bacterial pathogenicity .
作用機序
Ralfuranone L exerts its effects through its involvement in the quorum sensing system of Ralstonia solanacearum. This system regulates the production of extracellular polysaccharides and other virulence factors, which are crucial for the bacterium’s ability to cause disease in host plants . The molecular targets of this compound include the global virulence regulator PhcA and other regulatory elements involved in quorum sensing .
類似化合物との比較
. These compounds share a similar aryl-furanone structure but differ in their specific substituents and biological activities. Ralfuranone L is unique in its specific role in the quorum sensing system and its involvement in the virulence of Ralstonia solanacearum .
特性
分子式 |
C17H14O2 |
|---|---|
分子量 |
250.29 g/mol |
IUPAC名 |
4-benzyl-3-phenyl-2H-furan-5-one |
InChI |
InChI=1S/C17H14O2/c18-17-15(11-13-7-3-1-4-8-13)16(12-19-17)14-9-5-2-6-10-14/h1-10H,11-12H2 |
InChIキー |
KJGOARVXLMFYCA-UHFFFAOYSA-N |
正規SMILES |
C1C(=C(C(=O)O1)CC2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S,3R,4S,5S,6R)-2-[4-[(2S,3R,4S)-4-hydroxy-4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-(hydroxymethyl)oxolan-2-yl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12042911.png)

![benzyl N-[[6-amino-3-chloro-5-(diaminomethylidenecarbamoyl)pyrazin-2-yl]methyl]carbamate;hydrochloride](/img/structure/B12042923.png)
![2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B12042937.png)
![3-[(Z)-heptadec-10-enyl]benzene-1,2-diol](/img/structure/B12042942.png)
![11-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B12042948.png)

![1-Hydroxy-3-oxo-6,7-dihydro-3H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid methylamide](/img/structure/B12042956.png)
![3-(4-chlorophenyl)-6-nitro-2H-benzo[b][1,4]oxazine](/img/structure/B12042960.png)
![N-(2-bromophenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12042967.png)
![2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B12042974.png)
![1,3,4,6,7,9-hexabromo-2,3,4,5,6,7,8,9-octahydro-1H-cyclopenta[e]-as-indacene](/img/structure/B12042975.png)

![N-(4-bromophenyl)-2-oxo-2-{(2E)-2-[2-(trifluoromethyl)benzylidene]hydrazino}acetamide](/img/structure/B12042993.png)
